molecular formula C14H13Cl4N B14069269 [2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

[2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

Cat. No.: B14069269
M. Wt: 337.1 g/mol
InChI Key: DQYAWMDKHIQYNF-UHFFFAOYSA-N
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Description

[2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting with the chlorination of a suitable aromatic precursor The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced products.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while nucleophilic substitution can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its chlorinated structure can influence its binding affinity and specificity towards certain biological targets.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its effects on various biological pathways and its potential as a lead compound for drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of [2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with molecular targets through its chlorinated and dimethylamine groups. These interactions can lead to the modulation of specific biological pathways, depending on the context of its use. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine lies in its specific arrangement of chlorine atoms and the presence of the dimethylamine group. This structure imparts distinct chemical properties, such as reactivity and stability, which differentiate it from similar compounds.

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-4-(3,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)13-4-3-8(5-10(13)15)9-6-11(16)14(18)12(17)7-9/h3-6,9H,7H2,1-2H3

InChI Key

DQYAWMDKHIQYNF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C2CC(=C(C(=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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